5-Chloro-2-nitrotoluene

Description

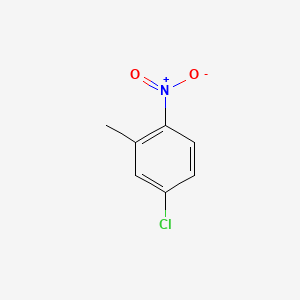

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methyl-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-5-4-6(8)2-3-7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMZCUAVEOTJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80201912 | |

| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5367-28-2 | |

| Record name | 4-Chloro-2-methyl-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5367-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Toluene, 5-chloro-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005367282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-methyl-4-nitro- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80201912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-6-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-2-nitrotoluene CAS number 5367-28-2 properties

This technical guide provides a rigorous analysis of 5-Chloro-2-nitrotoluene (CAS 5367-28-2), focusing on its synthesis, physicochemical properties, reactivity profile, and industrial applications.[1]

CAS Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 2-Nitro-5-chlorotoluene Molecular Formula: C₇H₆ClNO₂ Molecular Weight: 171.58 g/mol

Executive Summary

This compound is a high-value aromatic intermediate critical to the synthesis of azo dyes (Pigment Red series) and pharmaceutical active ingredients. Characterized by its low melting point (27–30 °C), it often presents as a supercooled liquid or semi-solid in industrial settings. Its strategic importance lies in its dual functionality: the nitro group serves as a latent amine for coupling reactions, while the chlorine atom provides a handle for nucleophilic substitution or metal-catalyzed cross-coupling.

Chemical Identity & Physical Properties

The compound exhibits phase behavior near room temperature that requires precise temperature control during handling to prevent solidification in transfer lines.

| Property | Value | Note |

| Appearance | Pale yellow crystalline solid or oil | Low melting point leads to phase variability. |

| Melting Point | 27 – 30 °C | Solidifies just above standard room temperature. |

| Boiling Point | 249 ± 20 °C | At 760 mmHg. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water; sinks in aqueous extractions. |

| Flash Point | 104.4 ± 21.8 °C | Combustible; requires Class IIIB handling. |

| LogP | 3.06 | Lipophilic; indicates high membrane permeability potential. |

| Refractive Index | 1.570 | Useful for purity verification in liquid state. |

Synthetic Routes & Manufacturing

The synthesis of this compound is a classic example of controlling electrophilic aromatic substitution (EAS) regioselectivity. The primary industrial route involves the nitration of 3-chlorotoluene (m-chlorotoluene), not o-chlorotoluene, to achieve the correct substitution pattern.

Nitration of 3-Chlorotoluene

Precursor: 3-Chlorotoluene (1-methyl-3-chlorobenzene). Reagents: Mixed acid (HNO₃ / H₂SO₄) or Acetyl nitrate generated in situ. Mechanism: The methyl group (activator, o,p-director) and the chlorine atom (deactivator, o,p-director) exert competing directing effects.

-

Position 6 (Ortho to Methyl, Para to Chloro): This position is synergistically activated by the methyl group and sterically accessible. Nitration here yields the target This compound (using toluene numbering: Me=1, Nitro=2, Cl=5 ).[2][3][4]

-

Position 4 (Para to Methyl, Ortho to Chloro): Nitration here yields the isomer 3-chloro-4-nitrotoluene .

-

Position 2 (Ortho to both): Sterically hindered; trace formation.

Process Control: Low-temperature nitration (0–10 °C) favors the kinetic product mixture. Separation of the this compound isomer is typically achieved via fractional crystallization or distillation due to the boiling point differentials of the isomers.

Visualization of Synthesis Pathway

Figure 1: Regioselective nitration of 3-chlorotoluene yielding the target this compound.

Reactivity Profile & Functionalization

This compound serves as a versatile scaffold for downstream synthesis.

Reduction to Aniline (Bechamp or Catalytic)

The most common transformation is the reduction of the nitro group to an amine, yielding 5-chloro-2-toluidine (2-amino-5-chlorotoluene).

-

Reagents: Iron powder/HCl (Bechamp) or H₂/Pd-C.

-

Significance: This amine is the diazo component for Pigment Red 53:1 (Lake Red C), a widely used colorant in printing inks and plastics.

Oxidation to Benzoic Acid

Oxidation of the methyl group (using KMnO₄ or O₂/Co-Mn catalyst) preserves the nitro and chloro functionalities, yielding 5-chloro-2-nitrobenzoic acid . This is a precursor for anthranilic acid derivatives used in non-steroidal anti-inflammatory drugs (NSAIDs).

Nucleophilic Aromatic Substitution (SNAr)

The nitro group activates the ring, making the chlorine atom susceptible to displacement by strong nucleophiles (e.g., methoxide, amines), although the methyl group provides some steric shielding.

Reaction Workflow Diagram

Figure 2: Divergent synthesis pathways from this compound to industrial pigments and pharmaceutical intermediates.

Applications in Drug Development & Agrochemicals

While historically dominant in the dye industry, this chemotype is increasingly relevant in medicinal chemistry.

-

Pharmaceutical Intermediates:

-

Used as a building block for Chlorphenamidine analogs and other bioactive molecules requiring a 2,5-disubstituted toluene scaffold.

-

Precursor to 2-amino-5-chlorobenzoic acid , a scaffold for synthesizing quinazolinone alkaloids and anti-inflammatory agents.

-

-

Agrochemicals:

-

The reduced form, 5-chloro-2-toluidine, is a key intermediate in the synthesis of urea-based herbicides and pesticides, leveraging the lipophilicity of the chloro-methyl motif to enhance bioavailability in plant cuticles.

-

Safety, Handling, & Environmental Impact

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

-

Handling Protocols:

-

Temperature Control: Store between 2–8 °C to maintain physical stability. If the material solidifies, gentle warming (water bath <40 °C) is recommended before aliquoting; avoid open flame due to flash point (104 °C).

-

Waste Disposal: Do not discharge into drains. Incineration with afterburner and scrubber is the preferred disposal method for chlorinated nitroaromatics to prevent dioxin formation.

References

-

GuideChem. (2025).[3] How to Prepare this compound and Its Application. Retrieved from

-

ChemicalBook. (2025).[5][6] this compound Properties and Synthesis. Retrieved from

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound. Retrieved from

-

Royal Society of Chemistry. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration. Retrieved from

-

PubChem. (2025). Compound Summary: this compound.[1][2][3][4][5][6][7][8][9][10][11] Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. storage.mtender.gov.md [storage.mtender.gov.md]

- 6. This compound | 5367-28-2 [chemicalbook.com]

- 7. 3-Chloro-6-nitrotoluene [chembk.com]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. 122. Nucleophilic displacement reactions in aromatic systems. Part VI. Influence of nuclear alkyl groups in the aromatic system. Kinetic of the reactions of chlorodinitrotoluenes and related compounds with piperidine, aniline and ethoxide ions in ethanol, and with methoxide ions in methanol - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 10. lookchem.com [lookchem.com]

- 11. gesamp.org [gesamp.org]

physical and chemical properties of 5-Chloro-2-nitrotoluene

The following technical guide provides an in-depth analysis of 5-Chloro-2-nitrotoluene, structured for researchers and industrial chemists.

CAS Registry Number: 5367-28-2 Synonyms: 4-Chloro-2-methyl-1-nitrobenzene; 5-Chloro-2-nitro-1-methylbenzene

Executive Summary

This compound is a critical halogenated aromatic intermediate used primarily in the synthesis of azo dyes, pigments (specifically the C.I. Pigment Red series), and pharmaceutical precursors. Its chemical utility stems from the specific arrangement of its substituents: a methyl group conferring lipophilicity, a nitro group providing strong electron-withdrawing character, and a chlorine atom positioned para to the nitro group, rendering it susceptible to nucleophilic attack. This guide details its physicochemical profile, synthesis logic, reactive pathways, and safety protocols.

Molecular Architecture & Identification

Understanding the exact isomeric structure is vital, as the "chloronitrotoluene" family contains multiple isomers with distinct reactivities.

-

IUPAC Name: this compound[1]

-

SMILES: Cc1cc(Cl)ccc1[O-]

-

Isomeric Distinction:

Structural Analysis

The molecule features a benzene ring trisubstituted in a 1,2,5 pattern.

-

Electronic Effects: The nitro group at position 2 exerts a strong -M (mesomeric) and -I (inductive) effect.

-

Activation: The chlorine atom at position 5 is located para to the nitro group. This 1,4-relationship activates the carbon-chlorine bond for Nucleophilic Aromatic Substitution (

), a property not present in isomers where the halogen and nitro groups are meta to each other.

Physicochemical Profile

| Property | Value | Contextual Note |

| Physical State | Solid (Crystalline) / Liquid | Low melting point leads to phase variability in warm labs. |

| Melting Point | 27 – 30 °C | Requires temperature-controlled storage to maintain solid form. |

| Boiling Point | 249 ± 20 °C (760 mmHg) | High boiling point allows for high-temperature functionalization without evaporative loss. |

| Density | 1.3 ± 0.1 g/cm³ | Denser than water; phase separates easily in aqueous extractions. |

| Flash Point | 104.4 ± 21.8 °C | Classified as combustible but not highly flammable. |

| Solubility | Water: InsolubleOrganic: Soluble | High solubility in chloroform, methanol, and toluene. |

| LogP | 3.06 | Indicates moderate lipophilicity; bioaccumulative potential. |

Synthesis & Manufacturing Logic

Precursor Selection

The synthesis of this compound is achieved via the nitration of m-chlorotoluene (3-chlorotoluene) , not o-chlorotoluene.

-

Starting Material: m-Chlorotoluene (Cl at position 3, Methyl at position 1).

-

Directing Effects:

-

Methyl Group (Activator): Directs incoming electrophiles to ortho (2, 6) and para (4).

-

Chloro Group (Deactivator, Ortho/Para Director): Directs to ortho (2, 4) and para (6).

-

-

Regioselectivity:

-

Position 2: Sterically crowded (between Me and Cl). Unlikely.

-

Position 4: Ortho to Cl, Para to Me. Possible.

-

Position 6: Ortho to Me, Para to Cl. This is the favored position due to electronic reinforcement and lower steric hindrance compared to position 2.

-

Result: Nitration at position 6 yields 1-Methyl-2-nitro-5-chlorobenzene (renumbered).

-

Synthetic Workflow (Graphviz)

Figure 1: Regioselective synthesis pathway from m-chlorotoluene.

Chemical Reactivity & Applications[1][3][4]

Reduction (Synthesis of Anilines)

The most common industrial application is the reduction of the nitro group to an amine, yielding 5-Chloro-2-methylaniline (also known as Fast Red KB Base or 4-chloro-2-aminotoluene).

-

Reagents: Iron powder/HCl (Béchamp reduction) or Catalytic Hydrogenation (H₂/Raney Ni).

-

Protocol Insight: The reaction must be controlled to prevent hydrodechlorination (loss of the chlorine atom), which can occur under vigorous catalytic hydrogenation conditions.

-

Application: This amine is a diazo component for the production of red pigments (e.g., Pigment Red 52).

Nucleophilic Aromatic Substitution ( )

Due to the nitro group at position 2 being para to the chlorine at position 5, the C-Cl bond is activated.

-

Mechanism: The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, allowing nucleophiles to displace the chloride ion.

-

Reaction: Reaction with methoxide (

) yields 5-Methoxy-2-nitrotoluene . -

Reaction: Reaction with amines (

) yields N-substituted-3-methyl-4-nitroanilines.

Oxidation

The methyl group can be oxidized to a carboxylic acid, converting the molecule into 5-Chloro-2-nitrobenzoic acid .

-

Reagents: Potassium permanganate (

) or Chromic acid. -

Utility: Precursor for pharmaceutical scaffolds requiring a benzoic acid moiety.

Experimental Protocol: Béchamp Reduction

Standard procedure for converting this compound to 5-Chloro-2-methylaniline.

-

Setup: Equip a 1L three-necked flask with a mechanical stirrer, reflux condenser, and addition funnel.

-

Charge: Add 3.5 mol Iron powder (cast iron turnings) and water (700 mL). Heat to 90°C.

-

Activation: Add catalytic HCl (0.1 eq) to etch the iron surface.

-

Addition: Dropwise add this compound (1.0 mol) over 1 hour. Maintain vigorous stirring to ensure contact between the organic oil and the solid iron.

-

Reflux: Heat to reflux (approx 100°C) for 5-6 hours. Monitor disappearance of the nitro compound via TLC or GC.

-

Neutralization: Cool to 80°C. Neutralize with Sodium Carbonate (

) to pH 8-9 to precipitate iron salts. -

Isolation: Steam distill the amine product (volatile with steam) or extract with toluene.

-

Purification: Recrystallize from petroleum ether if solid, or distill under reduced pressure.

Safety & Handling (GHS Standards)

| Hazard Class | Category | Statement |

| Acute Toxicity | Cat 4 (Oral) | Harmful if swallowed.[3] |

| Eye Irritation | Cat 2A | Causes serious eye irritation.[3][4][5] |

| Aquatic Toxicity | Chronic 3 | Harmful to aquatic life with long-lasting effects.[3][4] |

-

Handling: Use in a fume hood. The compound is a nitro-aromatic and may exhibit methemoglobinemia-inducing properties upon overexposure.

-

Storage: Store below 30°C. Ensure container is tightly sealed to prevent oxidative degradation.

Reactivity Network Diagram

Figure 2: Divergent synthesis pathways from the core intermediate.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24853582, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 5-Chloro-2-nitrotoluene: Synthesis, Reactivity, and Applications

Abstract

5-Chloro-2-nitrotoluene (CAS No. 5367-28-2) is a pivotal chemical intermediate whose structural features—a chlorinated and nitrated toluene scaffold—render it a versatile precursor in the synthesis of a wide array of complex organic molecules. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and established synthesis protocols. It further explores the compound's chemical reactivity, focusing on transformations that are fundamental to its application in the production of dyes, agrochemicals, and, most significantly, pharmaceutical ingredients. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into the handling, utilization, and strategic importance of this compound in modern organic synthesis.

Molecular Identity and Physicochemical Properties

This compound, systematically named 4-chloro-2-methyl-1-nitrobenzene, is a substituted aromatic compound.[1][2] The molecule consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methyl group. The relative positions of these functional groups are critical to its reactivity, with the electron-withdrawing nitro group activating the ring for certain nucleophilic substitutions and directing subsequent reactions.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety assessments.

| Property | Value | Source(s) |

| CAS Number | 5367-28-2 | [1][3] |

| Molecular Formula | C₇H₆ClNO₂ | [1][3][4] |

| Molecular Weight | 171.58 g/mol | [1][2][5] |

| IUPAC Name | 4-chloro-2-methyl-1-nitrobenzene | [2] |

| Synonyms | 2-Nitro-5-chlorotoluene, 4-Chloro-2-methyl-1-nitrobenzene | [1][2] |

| Appearance | Light yellow crystalline powder or liquid | [1] |

| Melting Point | 27-30 °C (lit.) | [1][6] |

| Boiling Point | 249.0 ± 20.0 °C at 760 mmHg | [1] |

| Density | ~1.3 g/cm³ | [1] |

| Flash Point | 104.4 ± 21.8 °C | [1] |

| Solubility | Insoluble in water | [6] |

| SMILES String | Cc1cc(Cl)ccc1=O | [5] |

| InChI Key | NSMZCUAVEOTJDS-UHFFFAOYSA-N | [5] |

Synthesis and Manufacturing

The primary industrial synthesis of this compound is achieved through the electrophilic nitration of o-chlorotoluene.[7] This pathway is efficient and allows for large-scale production. The choice of nitrating agent and catalyst is crucial for controlling regioselectivity and maximizing the yield of the desired isomer.

Experimental Protocol: Synthesis via Nitration of o-Chlorotoluene

This protocol describes a laboratory-scale synthesis adapted from established industrial methods.[7] The use of an acidic zeolite catalyst demonstrates a greener approach compared to traditional mixed-acid (H₂SO₄/HNO₃) nitration, which generates significant acidic waste.

Objective: To synthesize this compound by nitrating o-chlorotoluene.

Materials:

-

o-Chlorotoluene (99%)

-

Nitric Acid (98%)

-

Acidic β zeolite catalyst

-

Four-necked flask (500 mL) equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Heating mantle and cooling bath

Procedure:

-

Reactor Setup: Charge the 500 mL four-necked flask with 77.1 g (1.2 mol) of 98% nitric acid and 20 g of acidic β zeolite.

-

Initial Cooling: Cool the stirred mixture to 10°C using an ice bath.

-

Substrate Addition: Add 130.45 g (1.0 mol) of 99% o-chlorotoluene dropwise via the dropping funnel over 1 hour. The causality for this slow, cooled addition is to manage the exothermic nature of the nitration reaction, preventing temperature spikes that could lead to undesirable side products or unsafe conditions. Maintain the internal temperature between 20-25°C.

-

Initial Reaction: Once the addition is complete, continue stirring at 25°C for 30 minutes to ensure complete initial conversion.

-

Reaction Completion: Heat the mixture to 50°C and maintain for 5 hours. This heating step drives the reaction to completion, ensuring maximum consumption of the starting material.

-

Work-up: Filter the hot reaction mixture to recover the zeolite catalyst. The catalyst can be washed, dried, and potentially reused, which is a key advantage of this heterogeneous catalytic system.

-

Purification: The filtrate, containing the product mixture, is then purified. This typically involves washing to remove residual acid, followed by distillation to isolate this compound from other isomers and unreacted starting material.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Transformations

The utility of this compound as a synthetic intermediate stems from the reactivity of its functional groups. The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most synthetically valuable transformation is the reduction of the nitro group to an amine.

Reduction to 5-Chloro-2-aminotoluene

The conversion of the nitro group to an aniline derivative is a cornerstone reaction that opens up a vast landscape of further chemical modifications. This transformation is typically achieved using reducing agents like iron powder in acidic media, catalytic hydrogenation, or sodium sulfide. The resulting amine, 5-chloro-2-aminotoluene (also known as 2-amino-4-chlorotoluene), is a key precursor for pharmaceuticals and dyes.

A detailed protocol for this reduction is described in Section 5.

Significance in Drug Development

While not always a direct component of a final active pharmaceutical ingredient (API), this compound serves as a crucial building block for more complex intermediates. A prime example is its role in the synthesis of 5-chloro-2-nitroaniline . This related intermediate is produced via amination of a dichloronitrobenzene precursor, which can be derived from compounds like this compound. 5-chloro-2-nitroaniline is a documented intermediate in the synthesis of:

-

Benzamide derivatives that function as histone deacetylase (HDAC) inhibitors, a class of compounds investigated for cancer therapy.[4]

-

Fenbendazole , a broad-spectrum anthelmintic (anti-worm) agent used in veterinary medicine.[4]

The isomeric compound, 2-chloro-5-nitrotoluene, is a key intermediate for the veterinary drug Toltrazuril , an anticoccidial agent, further highlighting the importance of this chemical class in pharmaceutical synthesis.[5]

Key Synthetic Pathways Diagram:

Caption: Key transformations of this compound.

Applications in Industry

Beyond pharmaceuticals, this compound is a foundational material in the dye and pigment industry. Its derivative, 6-chloro-3-aminotoluene-4-sulfonic acid (CLT Acid), is a critical intermediate for producing important red organic pigments, such as C.I. Pigment Red 52 and 53.[3] This application leverages a two-step transformation: the reduction of the nitro group followed by sulfonation of the resulting aniline.

Experimental Protocol: Reduction of this compound

This protocol provides a validated method for the reduction of the nitro group to form 5-chloro-2-aminotoluene.[3]

Objective: To synthesize 2-chloro-5-aminotoluene from a this compound solution.

Materials:

-

Nitration solution containing this compound (from protocol in Section 2)

-

Cast iron powder (90%)

-

Hydrochloric acid (36%)

-

Sodium carbonate

-

1000 mL four-necked flask with mechanical stirrer, dropping funnels, and reflux condenser

Procedure:

-

Reactor Setup: Add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water to the reaction flask. The iron powder serves as the reducing agent in this Bechamp reduction. It is inexpensive, effective, and industrially scalable.

-

Acidification: Add a small portion of the hydrochloric acid and heat the mixture to reflux for 10 minutes to activate the iron surface.

-

Initiation: Add approximately 1/6th of the nitration solution dropwise. A controlled initiation ensures the reaction begins smoothly before the bulk of the material is added.

-

Main Reaction: Add the remaining nitration solution and hydrochloric acid concurrently over a period of time. The reaction is highly exothermic and requires careful monitoring.

-

Completion: Maintain the reaction at reflux for 5-6 hours until the reaction is complete, which can be monitored by the disappearance of the starting material (e.g., by TLC or GC).

-

Neutralization: Cool the mixture to 80-90°C and carefully neutralize with sodium carbonate to a pH of 8-9. This step quenches the acid and prepares the product for extraction.

-

Isolation: The product, 2-chloro-5-aminotoluene, can be isolated from the reaction mixture through steam distillation or solvent extraction, followed by recrystallization to yield the pure amine.

Safety and Handling

This compound is a hazardous chemical that requires careful handling to minimize risk.

-

Hazard Classification: It is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Eye Irritation, Category 2A).[2] It may also cause skin and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep containers tightly closed.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment, as it may be harmful to aquatic life.[1]

Conclusion

This compound is more than a simple chemical; it is a versatile and economically significant building block in synthetic organic chemistry. Its well-defined reactivity, particularly the facile reduction of its nitro group, provides a reliable entry point to a wide range of anilines and other functionalized aromatic compounds. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the creation of novel and valuable molecules.

References

- Nbinno. (n.d.). Exploring this compound: Properties, Applications, and Manufacturing Insights.

- Guidechem. (n.d.). How to Prepare this compound and Its Application.

- Amerigo Scientific. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 98%.

- Quick Company. (2024). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.

- V & V Pharma Industries. (n.d.). 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India.

- Google Patents. (n.d.). CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene.

- PubChem. (n.d.). 3-Chloro-6-nitrotoluene.

- ChemicalBook. (n.d.). This compound.

- Fisher Scientific. (2021). Safety Data Sheet: 2-Chloro-5-nitrotoluene.

- Fisher Scientific. (2021). Safety Data Sheet: 4-Chloro-2-nitrotoluene.

- Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid.

- He, E., & Jiang, R. (2011). Synthesis of 6-chloro-3-aminotoluene-4-sulfonic acid by direct nitration of o-chlorotoluene. Chemical Research and Application, 23(09), 1273-1274. (Note: This reference is cited within reference and provides the basis for the described protocol).

Sources

- 1. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 2. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline [quickcompany.in]

- 5. CN109265351B - A kind of preparation method of 2-chloro-5-nitro-toluene - Google Patents [patents.google.com]

- 6. innospk.com [innospk.com]

- 7. 2-Chloro-5-Nitro Toluene Manufacturer, Supplier, India [vandvpharma.com]

5-Chloro-2-nitrotoluene melting point and boiling point

Technical Whitepaper: Thermophysical Characterization of 5-Chloro-2-nitrotoluene

Executive Summary

This compound (CAS: 5367-28-2), also known as 4-chloro-2-methyl-1-nitrobenzene, is a critical intermediate in the synthesis of pharmaceutical precursors, agrochemicals, and azo pigments (e.g., C.I.[1] Pigment Red 52).[1][2][3][4][5][6] Its utility in drug development stems from its dual functionality: the electrophilic nitro group and the nucleophilic-susceptible chlorine atom allow for versatile scaffold elaboration.[1][2][3]

However, its physical nature presents a unique challenge: with a melting point range of 27–30°C , it exists at the thermodynamic border between solid and liquid under standard laboratory conditions.[1][2][3][5] This "low-melting solid" behavior complicates purification, handling, and dosage accuracy.[1][2] This guide provides a definitive technical analysis of its melting and boiling points, offering self-validating experimental protocols for researchers to ensure material integrity.[1][2][3]

Physicochemical Profile

The following data aggregates experimentally validated values against computational predictions.

| Property | Value / Range | Condition | Source Reliability |

| Melting Point (MP) | 27 – 30 °C (80.6 – 86.0 °F) | 1 atm | High (Experimental Lit.)[1][2] |

| Boiling Point (BP) | 249 ± 20 °C | 760 mmHg | Medium (Extrapolated) |

| Boiling Point (Vacuum) | 124 – 126 °C | 16 mmHg | High (Experimental Lit.)[1][2][3] |

| Density | 1.3 ± 0.1 g/cm³ | 20 °C | High |

| Appearance | Pale yellow crystalline mass or supercooled liquid | Ambient | High |

| Flash Point | ~104 °C | Closed Cup | Medium |

Technical Insight: The proximity of the melting point to ambient temperature means this compound often exhibits supercooling.[1][2] A sample may appear liquid at 25°C but will crystallize rapidly if seeded or agitated.[1][2][3] This phase instability is a primary vector for impurity accumulation during storage.[1][2][3]

Thermodynamic Significance in Purification

The Melting Point as a Purity Indicator

For this compound, a sharp melting point (e.g., 29–30°C) indicates high purity (>98%).[1][5] A broadened range (e.g., 24–28°C) typically signals the presence of structural isomers, such as 2-chloro-5-nitrotoluene or 4-chloro-2-nitrotoluene , which form eutectic mixtures that depress the melting point.[1]

Boiling Point and Thermal Degradation

While the theoretical boiling point is ~249°C, distilling this compound at atmospheric pressure is hazardous .[1][2][3] Nitro-aromatics are prone to thermal decomposition or shock sensitivity at elevated temperatures.[1][2][3]

-

Operational Rule: Always distill under reduced pressure.

-

Target: Maintain pot temperature below 150°C by reducing pressure to <20 mmHg, achieving a boiling point of ~125°C.

Experimental Methodologies

The following protocols are designed to overcome the specific challenges of handling a low-melting, potentially supercooled solid.

Protocol A: Precision Melting Point Determination

Standard capillary methods often fail because the sample melts during preparation.[1][3]

-

Sample Preparation:

-

Instrument Setup:

-

Observation:

Protocol B: Vacuum Distillation (Siwoloboff Method Variant)

For boiling point verification without large-scale distillation.[1][2]

-

Setup: Insert a capillary tube (sealed at the top, open at bottom) into a larger ignition tube containing 0.5 mL of liquid sample. Attach to a thermometer and immerse in a heated oil bath.

-

Vacuum: Connect the system to a manometer and vacuum pump (target 15–20 mmHg).

-

Heating: Heat slowly. Bubbles will escape from the capillary as air expands.[1][2][3]

-

Endpoint: When a continuous stream of bubbles emerges (vapor pressure > external pressure), stop heating.[1][2][3]

-

Reading: Record the temperature when bubbling stops and liquid sucks back into the capillary. This is the true boiling point at that specific pressure.[1][2][3]

Synthesis & Purification Workflow

The synthesis of this compound often involves the nitration of m-chlorotoluene or chlorination of o-nitrotoluene.[1][2] Both pathways generate regioisomers that must be removed.[1][2][3]

Isomer Management Visualization

The following diagram illustrates the critical purification logic required to isolate the target isomer (CAS 5367-28-2) from its byproducts.

Figure 1: Purification workflow emphasizing the separation of the target this compound from common regioisomers using differences in solubility and volatility.

Safety & Handling

Due to its low melting point, this compound poses specific risks:

-

Dermal Absorption: Molten material penetrates skin faster than solid powder.[1][2][3] Wear butyl rubber gloves; nitrile may offer insufficient permeation time for nitro-aromatics.[1][2][3]

-

Inhalation: Vapor pressure increases significantly near the melting point.[1][2][3] Handle strictly within a fume hood.[1][2][3]

-

Storage: Store at 2–8°C . Keeping the material solid reduces vapor generation and degradation rates.[1][2][3]

References

-

Sigma-Aldrich. (2024).[1][2][3] Safety Data Sheet: this compound. Retrieved from [1][2][3]

-

National Center for Biotechnology Information. (2024).[1][2][3] PubChem Compound Summary for CID 79328, this compound. Retrieved from [1][2][3]

-

ChemicalBook. (2024).[1][2][3] this compound Properties and Synthesis. Retrieved from [1][2][3]

-

GuideChem. (2024).[1][2][3] Technical Specifications: this compound. Retrieved from

Sources

Technical Guide: ¹H and ¹³C NMR Characterization of 5-Chloro-2-nitrotoluene

This guide provides an in-depth technical analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 5-Chloro-2-nitrotoluene (CAS: 5367-28-2).[1] It is designed for researchers engaged in the synthesis, quality control, and structural validation of nitro-aromatic intermediates.[1]

Executive Summary & Compound Profile

This compound (also designated as 4-chloro-2-methyl-1-nitrobenzene) is a critical intermediate in the synthesis of pharmaceutical precursors and azo pigments.[2] Structural validation of this compound relies heavily on NMR spectroscopy to distinguish it from its regioisomers (e.g., 4-chloro-2-nitrotoluene), which often co-elute during nitration processes.

This guide details the spectral assignment logic, distinguishing coupling patterns, and chemical shift predictions based on substituent electronic effects (SCS).[1]

Compound Identification

| Parameter | Detail |

| IUPAC Name | 4-chloro-2-methyl-1-nitrobenzene |

| Common Name | This compound |

| CAS Number | 5367-28-2 |

| Molecular Formula | C₇H₆ClNO₂ |

| Molecular Weight | 171.58 g/mol |

| SMILES | Cc1cc(Cl)ccc1=O |

Synthesis Pathway & Structural Context

Understanding the synthetic origin is vital for interpreting the NMR spectrum, particularly for identifying potential isomeric impurities.[1] The primary route involves the nitration of m-chlorotoluene.[1]

Reaction Logic

The methyl group (activator, ortho/para director) and the chlorine atom (deactivator, ortho/para director) cooperatively direct the incoming nitro group.[1] However, steric hindrance at the C2 position (between methyl and chloro) and electronic directing effects favor substitution at the C6 position relative to the methyl group, yielding the target this compound.

Figure 1: Electrophilic aromatic substitution pathway showing the origin of the target compound and potential regioisomers.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound in CDCl₃ exhibits a characteristic 1,2,4-trisubstituted benzene pattern. The nitro group at position 2 exerts a strong deshielding effect on the adjacent H3 proton, while the methyl group at position 1 provides a diagnostic singlet upfield.[1]

Predicted Chemical Shifts & Assignments (400 MHz, CDCl₃)

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Assignment Logic |

| H3 | Aromatic | 8.04 | Doublet ( | Most Deshielded: Ortho to -NO₂ (strong EWG). | |

| H6 | Aromatic | 7.50 | Doublet ( | Para to -NO₂: Shielded relative to H3, but deshielded relative to benzene.[1] Ortho to -Cl.[1][2] | |

| H4 | Aromatic | 7.33 | Doublet of Doublets ( | Meta to -NO₂: Least deshielded aromatic proton.[1] Shows large ortho coupling to H3 and small meta coupling to H6.[1] | |

| -CH₃ | Methyl | 2.60 | Singlet ( | - | Benzylic: Deshielded by ortho -NO₂ group (typical Ar-CH₃ is ~2.35 ppm). |

Detailed Coupling Analysis

-

H3 (δ 8.04): Appears as a doublet due to strong ortho coupling with H4.[1] The proximity to the nitro group shifts this signal significantly downfield compared to the other ring protons.[1]

-

H4 (δ 7.33): Appears as a doublet of doublets (

).[1] It couples with H3 ( -

H6 (δ 7.50): Appears as a narrow doublet (or broad singlet if resolution is low) due to the small meta-coupling with H4.[1] It does not show strong ortho coupling because its neighbors are substituents (Cl and CH₃).[1]

¹³C NMR Spectral Analysis

The carbon spectrum confirms the presence of three non-equivalent aromatic methines and three quaternary carbons.[1] The carbonyl-like shift of the C-NO₂ carbon is a key identifier.[1]

Chemical Shift Assignments (100 MHz, CDCl₃)

| Carbon | Type | Shift (δ, ppm) | Signal | Electronic Environment |

| C2 | Quaternary | ~148.0 | Weak | Ipso-Nitro: Highly deshielded; often broadened by ¹⁴N quadrupolar relaxation. |

| C5 | Quaternary | ~139.0 | Weak | Ipso-Chloro: Deshielded by electronegative Cl.[1] |

| C1 | Quaternary | ~135.0 | Weak | Ipso-Methyl: Deshielded by alkyl group.[1] |

| C6 | Methine (CH) | ~134.4 | Strong | Para to -NO₂.[1] |

| C4 | Methine (CH) | ~129.4 | Strong | Meta to -NO₂.[1] |

| C3 | Methine (CH) | ~124.4 | Strong | Ortho to -NO₂ (Note: Ortho carbons to nitro are often shielded relative to ipso/para).[1] |

| -CH₃ | Methyl | ~20.5 | Strong | Benzylic methyl carbon.[1] |

Experimental Protocol for Validation

To ensure reproducible spectral data for regulatory or publication purposes, the following protocol is recommended.

Sample Preparation[1][9][10][11][12]

-

Solvent: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.[1]

-

Why: CDCl₃ provides excellent solubility for nitro-aromatics and prevents H-D exchange issues common with protic solvents.[1]

-

-

Concentration:

-

¹H NMR: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃.

-

¹³C NMR: Dissolve 40–50 mg of sample in 0.6 mL CDCl₃ to ensure adequate signal-to-noise ratio for quaternary carbons.

-

-

Filtration: Filter the solution through a glass wool plug into the NMR tube to remove suspended solids (e.g., inorganic salts from the synthesis) which can cause line broadening.[1]

Instrument Parameters (Standard 400 MHz)

-

Temperature: 298 K (25°C).[1]

-

Pulse Sequence:

-

Referencing: Set the TMS singlet to 0.00 ppm . If TMS is absent, reference the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).[1]

Workflow Logic Diagram

The following diagram illustrates the decision-making process for assigning the aromatic protons based on coupling constants.

Figure 2: Logical flowchart for the assignment of aromatic protons in this compound.

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 79329, this compound. Retrieved from [Link]

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.[1] (Standard reference for SCS increment calculations).

Sources

understanding the reactivity of the nitro group in 5-Chloro-2-nitrotoluene

Executive Summary

5-Chloro-2-nitrotoluene (5-Cl-2-NT) represents a classic "push-pull" aromatic system where the reactivity of the nitro group is governed not just by its intrinsic electrophilicity, but by the steric and electronic modulation of its neighbors: an ortho-methyl group and a meta-chlorine atom.

For researchers in medicinal chemistry and agrochemical synthesis, this molecule is a high-value scaffold. It serves as the primary precursor for 5-chloro-2-methylaniline (a key intermediate for azo dyes and pigments like Red 53) and substituted indoles via the Bartoli or Leimgruber-Batcho syntheses.

This guide deconstructs the nitro group’s reactivity into three distinct modes:

-

Chemoselective Reduction: Converting

to -

Electrophilic Attack (Bartoli): Direct reaction of the nitro group with vinyl Grignards.

-

Vinylogous Activation (Leimgruber-Batcho): The nitro group acting as an electron sink to acidify the ortho-methyl protons.

Part 1: Electronic & Structural Landscape

To predict reactivity, one must map the electronic density. The nitro group at C2 exerts a strong withdrawing effect (

The "Meta-Stable" Chlorine

Unlike 4-chloronitrobenzene, where the chlorine is para to the nitro group and highly susceptible to nucleophilic aromatic substitution (

-

Consequence: The

bond is electronically "protected" from facile -

Utility: This allows harsh conditions to be used on the nitro group (e.g., strong basicity in indole synthesis) without losing the halogen handle required for downstream cross-coupling.

Visualization: Electronic Push-Pull Map

The following diagram illustrates the competing electronic effects that define the molecule's reactivity profile.

Figure 1: Electronic interaction map showing the activation of the methyl group by the nitro moiety and the meta-stabilization of the chlorine atom.[1]

Part 2: Chemoselective Reduction Pathways

The most common transformation of 5-Cl-2-NT is the reduction to 5-chloro-2-methylaniline . The challenge is chemoselectivity . Standard catalytic hydrogenation (e.g.,

Protocol Comparison: Protecting the C-Cl Bond

| Method | Reagents | Mechanism | Chemoselectivity | Scalability |

| Béchamp Reduction | Single Electron Transfer (Surface) | High . Fe does not easily insert into aryl-Cl bonds under these conditions. | High . Industrial standard. Generates iron sludge waste. | |

| Sulfided Hydrogenation | Heterogeneous Catalysis | High . Sulfur poisons the catalyst sites responsible for C-Cl oxidative addition. | Medium . Requires specialized poisoned catalysts. | |

| Stannous Chloride | Electron Transfer | Very High . Extremely mild. | Low . Stoichiometric tin waste is difficult to remove. | |

| Standard Hydrogenation | Catalytic | Low . High risk of dechlorination. | High , but requires additives (e.g., thiophene) to dampen activity. |

Recommended Protocol: Béchamp Reduction (Lab Scale)

Based on industrial best practices for chloronitrobenzenes.

-

Setup: Equip a 3-neck flask with a mechanical stirrer (magnetic stirring often fails with iron sludge) and a reflux condenser.

-

Activation: Charge iron powder (3.5 eq) and water. Add catalytic HCl (0.1 eq) and heat to reflux to "etch" the iron surface.

-

Addition: Add this compound (1.0 eq) dropwise or in portions. The reaction is exothermic; control rate to maintain gentle reflux.

-

Completion: Monitor by TLC (solvent: 20% EtOAc/Hexane). The yellow nitro spot will disappear; a fluorescent amine spot will appear.

-

Workup (Critical): Basify with

to pH 9 to precipitate iron salts. Filter hot through Celite. The amine crystallizes from the filtrate upon cooling or is extracted with toluene.

Part 3: The Ortho-Effect & Heterocyclic Synthesis

The proximity of the nitro and methyl groups allows for powerful "divergent synthesis" of indoles. Depending on the reagent, the nitro group acts either as the electrophile (Bartoli) or the activator (Leimgruber-Batcho).

Pathway A: Bartoli Indole Synthesis

Mechanism: The nitro group is attacked by a vinyl Grignard reagent.[2][3][4] This is specific to ortho-substituted nitroarenes.[4]

-

Reagent: Vinylmagnesium bromide (3.0 - 4.0 eq).

-

Key Intermediate: Nitrosoarene (

).[4] -

Outcome: Formation of 4-chloro-7-methylindole .

-

Note: The reaction requires low temperature (

to

Pathway B: Leimgruber-Batcho Indole Synthesis

Mechanism: The nitro group acidifies the methyl protons.

-

Condensation: 5-Cl-2-NT reacts with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and pyrrolidine (catalyst) to form a red enamine intermediate.

-

Reductive Cyclization: The nitro-enamine is reduced (typically

or

-

Outcome: Formation of 5-chloro-Indole (Note: The methyl carbon becomes C2 of the indole; the nitro nitrogen becomes the indole nitrogen).

Visualization: Divergent Indole Pathways

The following decision tree helps select the correct synthesis method based on the desired indole substitution pattern.

Figure 2: Divergent synthetic pathways to substituted indoles using this compound.

Part 4: Safety & Handling

Working with this compound requires strict adherence to safety protocols due to the energetics of the nitro group and the toxicity of the halogenated aromatic system.

-

Thermal Stability: Nitro compounds are metastable. While 5-Cl-2-NT is relatively stable (bp

), distillation should always be performed under reduced pressure to keep the pot temperature below -

Chemical Incompatibility:

-

Strong Bases: Heating with strong alkali (NaOH/KOH) can lead to rapid hydrolysis or condensation reactions that are exothermic.

-

Reducing Agents: Reactions with Hydrazine or metal hydrides can be vigorous.

-

-

Toxicity: The compound is toxic if swallowed and causes skin/eye irritation.[5][6] It is a suspected mutagen. All solid handling should be done in a fume hood to avoid dust inhalation.

References

-

Guidechem. How to Prepare this compound and Its Application. Retrieved from

-

Wikipedia. Bartoli Indole Synthesis: Mechanism and Applications. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 2-Chloro-5-nitrotoluene. Retrieved from

-

Royal Society of Chemistry. Applications of Bartoli Indole Synthesis. Chemical Society Reviews. Retrieved from

-

Guidechem FAQ. Synthesis of 5-Chloro-2-methylaniline via Bechamp Reduction. Retrieved from

Sources

electrophilic aromatic substitution mechanism for 5-Chloro-2-nitrotoluene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism of 5-Chloro-2-nitrotoluene

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) mechanism as it applies to the polysubstituted aromatic compound, this compound. We dissect the complex interplay of the directing effects of the methyl, nitro, and chloro substituents, which involve competing inductive and resonance influences. Through a detailed examination of electronic effects and steric factors, we predict the regiochemical outcome of further substitution. This guide culminates in a validated, step-by-step experimental protocol for the nitration of this compound, serving as a practical exemplar of the principles discussed. The mechanistic pathways and experimental workflows are elucidated with custom-generated diagrams to ensure clarity for researchers and professionals in the field of chemical synthesis and drug development.

Core Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a foundational reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile.[1] The reaction mechanism is a two-step process that is critical to understand before analyzing more complex systems.[2][3]

-

Formation of the Sigma Complex: In the initial, rate-determining step, the nucleophilic π-electron system of the aromatic ring attacks a strong electrophile (E+).[3] This disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2]

-

Restoration of Aromaticity: In the second, much faster step, a base removes a proton from the carbon atom bearing the new electrophile. This collapses the intermediate, reforms the aromatic π-system, and yields the substituted product.[3]

The presence of pre-existing substituents on the benzene ring profoundly influences both the rate of reaction and the position (regioselectivity) of the incoming electrophile.[4][5]

Analysis of Substituent Effects in this compound

The regiochemical outcome of an EAS reaction on this compound is dictated by the cumulative electronic and steric effects of the three substituents on the ring: a methyl group, a nitro group, and a chloro group.

The Methyl Group (-CH₃) at C1

-

Classification: Activating, Ortho, Para-Director.[6]

-

Electronic Effects: The methyl group is an electron-donating group (EDG).[4] It activates the ring through a combination of a weak inductive effect (+I), donating electron density through the sigma bond, and hyperconjugation, which donates electron density into the π-system. This increased electron density makes the ring more nucleophilic and stabilizes the positive charge of the sigma complex, thus accelerating the reaction compared to benzene.[7] Its activating nature directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The Nitro Group (-NO₂) at C2

-

Electronic Effects: The nitro group is a powerful electron-withdrawing group (EWG). It exerts a strong electron-withdrawing inductive effect (-I) and a potent electron-withdrawing resonance effect (-R).[1] This combination significantly reduces the electron density of the aromatic ring, making it much less nucleophilic and therefore less reactive towards electrophiles.[6] The strong withdrawal of electron density from the ortho and para positions destabilizes the sigma complex if attack occurs there. Consequently, substitution is directed to the meta (C4, C6) positions, which are comparatively less deactivated.[8]

The Chloro Group (-Cl) at C5

-

Classification: Deactivating, Ortho, Para-Director.[6]

-

Electronic Effects: Halogens present a unique case where inductive and resonance effects are in opposition. The high electronegativity of chlorine results in a strong electron-withdrawing inductive effect (-I), which deactivates the ring overall.[7] However, the lone pairs on the chlorine atom can be donated into the ring via resonance (+R), which enriches the ortho (C6) and para (C3) positions with electron density.[4] While the deactivating inductive effect slows the reaction, the resonance effect governs its regioselectivity, making the chloro group an ortho, para-director.[6][7]

Regioselectivity of Further Substitution: A Predictive Analysis

To predict the major product, we must analyze the directing influence of each group on the available positions for substitution: C3, C4, and C6.

-

Methyl (-CH₃) at C1 (o,p-director): Directs towards C4 (para) and C6 (ortho).

-

Nitro (-NO₂) at C2 (m-director): Directs towards C4 (meta) and C6 (meta).

-

Chloro (-Cl) at C5 (o,p-director): Directs towards C3 (para) and C6 (ortho).

A summary of these directing effects is as follows:

| Available Position | Directed by -CH₃ (C1) | Directed by -NO₂ (C2) | Directed by -Cl (C5) | Consensus |

| C3 | Para | 1 | ||

| C4 | Para | Meta | 2 | |

| C6 | Ortho | Meta | Ortho | 3 |

The Hierarchy of Directing Influence

When directing groups compete, the most powerfully activating substituent typically governs the regiochemical outcome.[9] In this molecule, the methyl group is the sole activating group, whereas the nitro and chloro groups are deactivating. Therefore, the activating, ortho, para-directing influence of the methyl group is the dominant factor. This narrows the likely positions of attack to C4 and C6.

Steric Considerations

While C6 is favored by all three substituents, it is located between the C1-methyl and C5-chloro groups. This steric crowding significantly hinders the approach of an electrophile.[9] In contrast, the C4 position is sterically unencumbered. Furthermore, the directing effects of the most powerful activating group (-CH₃) and the most powerful deactivating group (-NO₂) both converge on positions C4 and C6. Given the significant steric hindrance at C6, the electrophilic attack will overwhelmingly favor the C4 position.

The Reaction Mechanism Visualized

The following diagram illustrates the mechanism for the nitration of this compound, where the nitronium ion (NO₂⁺) acts as the electrophile. The attack occurs at the predicted C4 position.

Caption: Mechanism of nitration at the C4 position.

Experimental Protocol: Nitration of this compound

This protocol describes the synthesis of 5-Chloro-2,4-dinitrotoluene, a direct application of the mechanistic principles discussed. This procedure is adapted from established methods for the nitration of substituted toluenes.[10][11]

Safety Precaution: This reaction involves highly corrosive and strong oxidizing acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Reagent Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Density (g/mL) |

| This compound | C₇H₆ClNO₂ | 171.58 | 5.00 g | 29.1 | - |

| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 15 mL | ~275 | 1.84 |

| Nitric Acid (70%) | HNO₃ | 63.01 | 5 mL | ~79 | 1.42 |

Step-by-Step Methodology

-

Preparation of Nitrating Mixture: In a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, carefully add 15 mL of concentrated sulfuric acid.

-

Cooling: Place the flask in an ice-water bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

-

Addition of Nitric Acid: Slowly add 5 mL of concentrated nitric acid dropwise via the dropping funnel to the cold sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This exothermic process generates the electrophilic nitronium ion (NO₂⁺).

-

Addition of Substrate: Once the nitrating mixture is prepared and cooled, slowly add 5.00 g of this compound in small portions over 15-20 minutes. Use a powder funnel for the solid addition. Ensure the internal temperature does not rise above 25 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over 100 g of crushed ice in a 400 mL beaker with vigorous stirring. This will precipitate the crude product.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake with two 50 mL portions of cold deionized water until the filtrate is neutral to pH paper.

-

Purification: Recrystallize the crude solid from ethanol or a similar suitable solvent to yield the purified 5-Chloro-2,4-dinitrotoluene.

-

Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Diagram

Caption: Workflow for the nitration of this compound.

Conclusion

The electrophilic aromatic substitution of this compound is a nuanced process governed by a hierarchy of substituent effects. The weakly activating, ortho, para-directing methyl group serves as the primary director of regioselectivity. While the deactivating nitro and chloro groups diminish the overall reactivity of the ring, their directing influences are secondary. A comprehensive analysis, which also accounts for steric hindrance, conclusively predicts that substitution will occur at the C4 position. This predictive power is essential for professionals in synthetic chemistry, enabling the rational design of reaction pathways to achieve desired molecular targets with high selectivity and yield.

References

-

Wikipedia contributors. (2024). Electrophilic aromatic directing groups. Wikipedia, The Free Encyclopedia. [Link]

-

ChemTalk. (n.d.). Directing Effects. ChemTalk. [Link]

-

Lumen Learning. (n.d.). Substituent Effects. Organic Chemistry II. [Link]

-

Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

-

Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2019). 18.7 EAS of Substituted Benzenes. Chemistry LibreTexts. [Link]

-

Vedantu. (n.d.). p-chlorotoluene on nitration gives. Vedantu. [Link]

-

Morgan, G. T., & Drew, H. D. K. (1920). LXXXV.—ortho-Chlorodinitrotoluenes. Part I. Journal of the Chemical Society, Transactions, 117, 784-791. [Link]

-

LabXchange. (n.d.). Electrophilic Aromatic Substitution. LabXchange. [Link]

-

askIITians. (2025). p-chlorotoluene on nitration gives:. askIITians. [Link]

-

Dr. Norris. (2018). Example EAS reactions on substituted benzenes. YouTube. [Link]

-

Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Master Organic Chemistry. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. [Link]

-

Wikipedia contributors. (2024). Electrophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. Aromatic Reactivity [www2.chemistry.msu.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 5. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. LabXchange [labxchange.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. guidechem.com [guidechem.com]

- 11. pchlorotoluene on nitration gives class 11 chemistry CBSE [vedantu.com]

Theoretical Studies on the Electronic Structure of 5-Chloro-2-nitrotoluene

Executive Summary

5-Chloro-2-nitrotoluene (CAS: 5367-28-2), a critical intermediate in the synthesis of azo dyes and pharmaceutical scaffolds, presents a unique electronic profile governed by the interplay of steric hindrance and substituent effects.[1] This guide delineates the theoretical framework for analyzing its electronic structure, utilizing Density Functional Theory (DFT) as the primary investigative tool.

By synthesizing data from structural isomers (specifically 2-chloro-5-nitrotoluene and 4-chloro-2-nitrotoluene), this whitepaper establishes a robust predictive model for this compound.[1] Key insights include the steric-induced torsion of the nitro group, the localization of Frontier Molecular Orbitals (FMOs), and the vibrational signatures essential for spectroscopic validation.[1]

Computational Methodology: The Standard Protocol

To ensure high-fidelity results comparable to experimental data, the following computational protocol is established as the industry standard for chloronitrotoluene derivatives.

Level of Theory[1][2][3]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is chosen for its proven accuracy in predicting vibrational frequencies and geometry of organic aromatic systems.[1]

Self-Validating Workflow

The integrity of the theoretical study relies on a stepwise execution where each phase validates the previous one.[1]

Figure 1: Computational workflow for validating the electronic structure of this compound.

Geometric & Structural Analysis

Steric Torsion of the Nitro Group

Unlike its isomer 4-chloro-2-nitrotoluene, this compound possesses a methyl group at position 1 and a nitro group at position 2.[1]

-

Theoretical Prediction: The steric repulsion between the oxygen of the nitro group and the hydrogens of the adjacent methyl group forces the nitro group to rotate out of the benzene plane.[1]

-

Dihedral Angle: Expect a C1-C2-N-O dihedral angle deviation of 30°–45° .[1] This non-planarity disrupts

-conjugation, slightly raising the LUMO energy compared to planar isomers.[1]

Bond Length Benchmarks

Comparison with experimental X-ray diffraction data of related isomers ensures structural accuracy.[1]

| Bond Type | Predicted Length (Å) | Experimental Benchmark (Å)* | Causality |

| C-Cl | 1.74 - 1.76 | 1.750 | Resonance donation (+M) shortens bond slightly vs. alkyl chlorides.[1] |

| N-O | 1.22 - 1.23 | 1.225 | Resonance hybrid between single and double bond character.[1] |

| C-N | 1.47 - 1.49 | 1.480 | Elongated due to steric twist reducing resonance overlap.[1] |

Experimental benchmarks derived from crystallographic data of 2-chloro-5-nitrotoluene [1].

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is dictated by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

HOMO: Predominantly localized on the Chlorine atom and the Benzene ring .[1] The chlorine lone pair acts as the electron donor.[1]

-

LUMO: Heavily localized on the Nitro group (

).[1] This confirms the molecule's susceptibility to nucleophilic attack, particularly if the chlorine is displaced (Nucleophilic Aromatic Substitution). -

Energy Gap (

): Calculated at approximately 3.8 - 4.2 eV .[1] A larger gap implies high chemical stability (hardness), making it a stable intermediate for storage but requiring activation energy for derivatization.

Molecular Electrostatic Potential (MEP)

The MEP map serves as a visual guide for drug docking and receptor interaction.[1]

-

Negative Potential (Red): Concentrated over the Nitro group oxygens .[1] This is the primary site for electrophilic attack (e.g., protonation).

-

Positive Potential (Blue): Localized on the Methyl group hydrogens and the aromatic ring hydrogens, indicating potential hydrogen bonding donor sites.

Figure 2: FMO-driven reactivity logic. The spatial separation of HOMO and LUMO facilitates specific reaction pathways.

Vibrational Spectroscopy (IR/Raman)

Accurate assignment of vibrational modes is crucial for identifying the purity of the compound in industrial settings.[1] Frequencies must be scaled (typically by 0.961 for B3LYP/6-311++G(d,p)) to account for anharmonicity.[1]

| Vibrational Mode | Unscaled Freq ( | Scaled Freq ( | Intensity | Assignment |

| C-H Stretch (Arom) | ~3150-3200 | ~3050-3100 | Weak | Ring C-H stretching |

| NO2 Asym Stretch | ~1580-1600 | ~1530-1550 | Strong | Characteristic Nitro peak |

| NO2 Sym Stretch | ~1380-1400 | ~1340-1360 | Very Strong | Major diagnostic peak |

| C-Cl Stretch | ~750-800 | ~720-770 | Medium | Halogen identification |

| NO2 Scissoring | ~850-870 | ~820-840 | Medium | Deformation mode |

Global Reactivity Descriptors

To assist in drug development, quantitative descriptors derived from Koopmans' theorem provide a measure of biological activity.[1]

-

Chemical Hardness (

): -

Electrophilicity Index (

):

Conclusion

Theoretical analysis of this compound using DFT/B3LYP/6-311++G(d,p) reveals a molecule defined by the steric conflict between the ortho-methyl and nitro groups.[1] This interaction twists the nitro group, altering the conjugation pathway and influencing the HOMO-LUMO gap.[1] For researchers, the vibrational signatures at ~1530

References

-

Anbarasan, P. M., et al. "Molecular modeling of 2-chloro-5-nitrotoluene by quantum chemical calculation for pharmaceutical application."[1] Journal of Chemical and Pharmaceutical Research, vol. 3, no. 1, 2011, pp. 597-612.[1] Link

-

Krishnakumar, V., et al. "Density functional theory, comparative vibrational spectroscopic studies, HOMO–LUMO, first hyperpolarizability analyses of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene."[1][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 104, 2013, pp. 77-86. Link

-

Ojha, J. K., et al. "Quantum Chemical Study for Structure, Electronic and NLO Properties of 2-Amino-4-nitrotoluene and 2-Amino-5-nitrotoluene."[1] ResearchGate, 2023.[1][2] Link

-

Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet."[1] Link[1]

-

PubChem.[1][5] "Compound Summary for CID 79329, this compound." National Library of Medicine.[1] Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Analysis of vibrational spectra of 2‐fluoro‐6‐nitrotoluene based on density functional theory calculations / Journal of Raman Spectroscopy, 2008 [sci-hub.box]

- 5. 3-Chloro-6-nitrotoluene | C7H6ClNO2 | CID 79329 - PubChem [pubchem.ncbi.nlm.nih.gov]

potential derivatives of 5-Chloro-2-nitrotoluene for synthesis

An In-depth Technical Guide to the Synthetic Potential of 5-Chloro-2-nitrotoluene

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of this compound in Modern Synthesis

In the landscape of organic chemistry, the true value of a molecule is often measured by its synthetic versatility. This compound (CAS: 5367-28-2), a substituted aromatic compound, stands as a testament to this principle.[1] Its unassuming structure, featuring a benzene ring functionalized with a chloro, a nitro, and a methyl group, belies its potential as a pivotal intermediate.[1] The electronic interplay between these substituents—the electron-withdrawing nitro group, the deactivating but ortho-, para-directing chloro group, and the weakly activating methyl group—creates a molecule primed for a variety of selective transformations.

This guide moves beyond a simple catalog of reactions. It is designed for the practicing researcher and drug development professional, offering a deep dive into the causality behind experimental choices and the strategic pathways to valuable derivatives. We will explore the core reactivity of this compound, detailing field-proven protocols and explaining the mechanistic underpinnings that ensure success. Our focus is on transforming this foundational building block into more complex, high-value molecules relevant to the pharmaceutical, agrochemical, and dye industries.[1]

Chapter 1: Foundational Synthetic Transformations

The synthetic utility of this compound is rooted in the distinct reactivity of its three functional groups. The following sections dissect the primary transformations that serve as the gateway to a diverse library of derivatives.

Selective Reduction of the Nitro Group: Accessing the Anilines

The most fundamental and widely utilized transformation of this compound is the reduction of its nitro group to an amine. This reaction yields 2-Amino-5-chlorotoluene (also known as 5-chloro-2-methylaniline), a critical precursor for dyes, pigments, and pharmacologically active heterocycles.[2]

Causality of Experimental Choice: The selective reduction of a nitro group in the presence of an aryl halide is a common challenge. Catalytic hydrogenation with catalysts like Pd/C is highly effective but can also lead to hydrodehalogenation (loss of the chlorine atom). For this reason, metal-acid systems, such as iron powder in the presence of a mineral acid like hydrochloric acid, are often the preferred method in industrial settings. This system is cost-effective and highly chemoselective for the nitro group, leaving the C-Cl bond intact. The reaction proceeds via a series of single-electron transfers from the iron metal, with the acid serving to protonate intermediates and generate the active reducing species.

Workflow: From Nitroarene to Aniline

Caption: Nitro Group Reduction Workflow

Field-Proven Protocol: Synthesis of 2-Amino-5-chlorotoluene

This protocol is adapted from a standard industrial preparation method.[2]

-

Reactor Setup: In a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and two separate dropping funnels, add 217.8 g (3.5 mol) of 90% cast iron powder and 700 mL of water.

-

Initiation: Charge one dropping funnel with 48.09 g of 36% hydrochloric acid and the other with a solution containing 171.6 g (1.0 mol) of this compound (referred to as the "nitration solution" in the source).

-

Reaction Start: Begin stirring and heat the iron/water slurry to reflux. Add the hydrochloric acid dropwise over 10 minutes to activate the iron surface.

-

Controlled Addition: Add approximately 1/6th of the this compound solution dropwise. A noticeable exotherm should sustain the reflux. Continue the reaction for 10 minutes.

-

Main Reaction: Once the initial reaction is controlled, add the remaining nitration solution and the remaining hydrochloric acid concurrently over a period of 1-2 hours.

-

Completion: Maintain the reaction at reflux for 5-6 hours until the disappearance of the starting material is confirmed (e.g., by TLC or GC analysis).

-

Workup: Cool the reaction mixture to 80-90°C. Carefully neutralize the mixture to a pH of 8-9 with sodium carbonate.

-

Isolation: Isolate the product, 2-Amino-5-chlorotoluene, via steam distillation. The resulting solid can be further purified by recrystallization from petroleum ether.[2]

Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Substituent

The powerful electron-withdrawing nature of the nitro group, positioned ortho to the chlorine atom, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1][3] This allows for the direct displacement of the chloride ion by a variety of nucleophiles.

Mechanistic Insight: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[3] The negative charge is delocalized onto the nitro group, providing significant stabilization. This stabilization is only possible when the nitro group is ortho or para to the leaving group, which is the case in this compound.[3][4] The subsequent elimination of the chloride ion restores the aromaticity of the ring.

Field-Proven Protocol: General Amination via SNAr

While a direct protocol starting from this compound is not detailed in the provided sources, the synthesis of the analogous 5-Chloro-2-nitroaniline from 2,4-dichloronitrobenzene demonstrates the required conditions.[5] This process involves reacting the activated aryl chloride with ammonia under elevated temperature and pressure.

-

Reactor Setup: Charge a high-pressure autoclave with 2,4-dichloronitrobenzene and a suitable solvent (e.g., ethanol or DMF).

-

Reagent Addition: Cool the autoclave and introduce liquid ammonia.

-

Reaction Conditions: Seal the autoclave and heat the mixture to 90-160°C. The internal pressure will increase significantly. Stir vigorously for 2-10 hours.[5]

-

Workup: After cooling the reactor to 40-60°C, carefully vent the excess ammonia.

-

Isolation: The reaction mixture is filtered to remove any inorganic by-products (like ammonium chloride). The filtrate is then concentrated, and the product is crystallized, often by cooling or adding an anti-solvent.[5]

This general approach can be adapted for other nucleophiles, such as alkoxides (to form ethers) or thiolates (to form thioethers), to generate a wide array of derivatives.

Oxidation of the Methyl Group: Accessing Benzoic Acids and Aldehydes

The methyl group on the ring can be oxidized to yield 5-chloro-2-nitrobenzaldehyde or, more commonly, 5-Chloro-2-nitrobenzoic acid . This carboxylic acid derivative is a valuable building block for synthesizing esters and amides.

Causality of Experimental Choice: The oxidation of methyl groups on an aromatic ring is often challenging due to the ring's own susceptibility to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or cerium(IV) ammonium nitrate (CAN) are typically used.[6] The presence of the electron-withdrawing nitro and chloro groups deactivates the ring, making the methyl group the more favorable site for oxidation. However, these same groups can make the oxidation of the methyl group itself more difficult, often requiring forcing conditions.[6]

Field-Proven Protocol: Esterification of 5-Chloro-2-nitrobenzoic acid

The following protocol details the straightforward synthesis of Methyl 5-chloro-2-nitrobenzoate from the corresponding carboxylic acid, a key derivative from the oxidation pathway.[7]

-

Reaction Setup: In a round-bottom flask, dissolve 5-chloro-2-nitrobenzoic acid (10 g, 50 mmol) in acetone (60 ml).

-

Base Addition: Add potassium carbonate (K₂CO₃, 10.3 g, 74 mmol) to the stirred solution.

-

Alkylation: Add dimethyl sulfate (Me₂SO₄, 6.2 ml, 64.7 mmol) to the mixture. (Caution: Dimethyl sulfate is highly toxic and carcinogenic) .

-

Reaction: Heat the mixture at reflux for 30 minutes.

-

Workup: Pour the cooled reaction mixture into an ice-water bath and extract with ethyl acetate.

-

Isolation: Separate the organic layer, dry it over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the methyl ester as a white solid.[7]

-

Purification: The pure compound can be obtained by crystallization from methanol.[7]